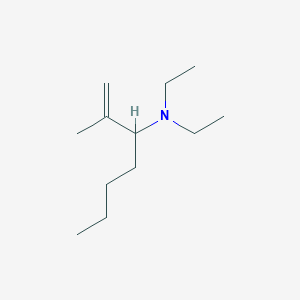
2-(Trimethylsilyl)ethene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)ethene-1-sulfonic acid is a chemical compound with the molecular formula C5H12O3SSi. It is characterized by the presence of a trimethylsilyl group attached to an ethene sulfonic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 2-(Trimethylsilyl)ethene-1-sulfonic acid typically involves the reaction of trimethylsilyl chloride with ethene sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Trimethylsilyl)ethene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of ethene derivatives with modified functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trimethylsilyl)ethene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of alcohols and other functional groups.
Biology: The compound can be used in biochemical studies to modify biomolecules and study their interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Trimethylsilyl)ethene-1-sulfonic acid exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can act as a protecting group for alcohols, preventing unwanted reactions during synthetic processes. The sulfonic acid moiety can participate in acid-base reactions, influencing the reactivity of the compound in different environments.
Comparison with Similar Compounds
Similar compounds to 2-(Trimethylsilyl)ethene-1-sulfonic acid include:
2-(Trimethylsilyl)ethanesulfonic acid: This compound has a similar structure but with an ethane backbone instead of ethene.
3-(Trimethylsilyl)propionic acid: Another related compound with a propionic acid backbone.
The uniqueness of this compound lies in its ethene backbone, which imparts different reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethene moiety is advantageous.
Properties
CAS No. |
62381-64-0 |
|---|---|
Molecular Formula |
C5H12O3SSi |
Molecular Weight |
180.30 g/mol |
IUPAC Name |
2-trimethylsilylethenesulfonic acid |
InChI |
InChI=1S/C5H12O3SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H,1-3H3,(H,6,7,8) |
InChI Key |
HBTPUJHVCVCDTG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-2H-2lambda~5~-naphtho[2,3-d][1,3,2]dioxaphosphol-2-one](/img/structure/B14528056.png)





![1-Methyl-1-phenyl-3-[(trimethylsilyl)oxy]silolane](/img/structure/B14528079.png)

![1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate](/img/structure/B14528085.png)
methanone](/img/structure/B14528087.png)
![6-(Benzenesulfinyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14528089.png)
![1-[(3-Aminopropyl)amino]octadecan-2-OL](/img/structure/B14528093.png)
![2-[(E)-(4-Acetamido-2-aminophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14528097.png)

